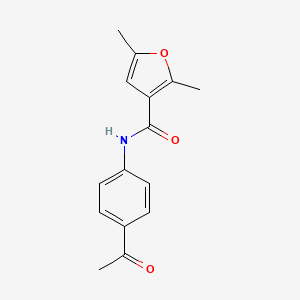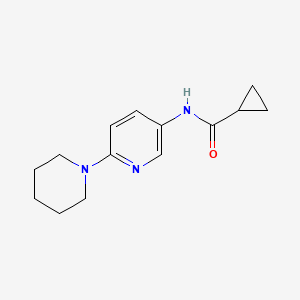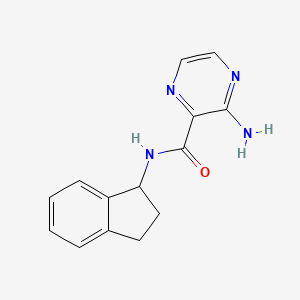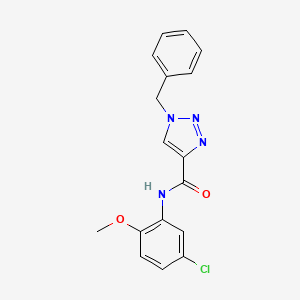
N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide, also known as ADC-1013, is a small molecule drug that is currently being investigated for its potential use in the treatment of cancer and autoimmune diseases. ADC-1013 belongs to a class of drugs known as immune checkpoint inhibitors, which work by blocking certain proteins on immune cells that can prevent the immune system from attacking cancer cells or other harmful agents.
作用机制
N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide works by blocking a protein called PD-1, which is found on certain immune cells. PD-1 is known to inhibit the activity of T cells, which are a type of immune cell that can attack cancer cells or other harmful agents. By blocking PD-1, N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide can help to activate T cells and enhance the immune system's ability to fight cancer or other diseases.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In particular, it has been shown to enhance the activity of T cells and increase the production of cytokines, which are signaling molecules that help to regulate the immune response. In addition, N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide has been shown to reduce the number of regulatory T cells, which can suppress the immune response.
实验室实验的优点和局限性
One of the main advantages of N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide is its ability to enhance the immune system's ability to fight cancer or other diseases. In addition, N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide has been shown to have a favorable safety profile in preclinical studies. However, one limitation of N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide is that it may not be effective in all patients, and more research is needed to identify which patients may benefit the most from this drug.
未来方向
There are several future directions for research on N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide. One area of interest is the development of combination therapies that can enhance the effectiveness of N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide. For example, N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide may be used in combination with other immune checkpoint inhibitors or with chemotherapy or radiation therapy. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide. Finally, further research is needed to determine the optimal dosing and treatment schedule for N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide in different patient populations.
合成方法
The synthesis of N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide involves several steps, starting with the reaction of 4-acetylphenylamine with methyl vinyl ketone to form the intermediate compound 4-(1-methylethenyl)aniline. This compound is then reacted with 2,5-dimethylfuran-3-carboxylic acid to form N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide.
科学研究应用
N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide is currently being studied for its potential use in the treatment of various types of cancer, including melanoma, non-small cell lung cancer, and renal cell carcinoma. In addition, N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide is also being investigated for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-9-8-14(11(3)19-9)15(18)16-13-6-4-12(5-7-13)10(2)17/h4-8H,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNLNWXBXQJTSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-(3-ethoxypropyl)propanamide](/img/structure/B7457329.png)



![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide](/img/structure/B7457352.png)
![N-(furan-2-ylmethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B7457357.png)
![N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]adamantane-1-carboxamide](/img/structure/B7457372.png)




![N-[2-(2-methylphenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B7457394.png)
![4-butyl-3-[(3-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-one](/img/structure/B7457404.png)
